molecular formula C20H18N2O3S B11486916 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

Cat. No.: B11486916
M. Wt: 366.4 g/mol
InChI Key: QQEZDZNWZCYAPM-UHFFFAOYSA-N
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Description

8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple fused rings, including indole, pyrroloquinoline, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves multi-step reactions starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one apart is its unique combination of fused ring systems and functional groups

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-ylsulfonyl)-9-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one

InChI

InChI=1S/C20H18N2O3S/c1-13-10-19(23)21-8-6-15-11-16(12-17(13)20(15)21)26(24,25)22-9-7-14-4-2-3-5-18(14)22/h2-5,10-12H,6-9H2,1H3

InChI Key

QQEZDZNWZCYAPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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